4,4-Difluoro-1-nitrosopiperidine

Lipophilicity Membrane permeability Pharmacokinetics

4,4-Difluoro-1-nitrosopiperidine (CAS 935259-98-6) is a gem-difluorinated N-nitrosamine derivative with the molecular formula C₅H₈F₂N₂O and a molecular weight of 150.13 g/mol. It belongs to the class of cyclic N-nitrosamines, which are of significant research interest due to their well-documented carcinogenic, mutagenic, and enzyme-inhibitory properties.

Molecular Formula C5H8F2N2O
Molecular Weight 150.13 g/mol
Cat. No. B8462084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-1-nitrosopiperidine
Molecular FormulaC5H8F2N2O
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)N=O
InChIInChI=1S/C5H8F2N2O/c6-5(7)1-3-9(8-10)4-2-5/h1-4H2
InChIKeyFFEFLYLLIDMFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-1-nitrosopiperidine (CAS 935259-98-6): Key Physicochemical & Structural Benchmarks for Research Procurement


4,4-Difluoro-1-nitrosopiperidine (CAS 935259-98-6) is a gem-difluorinated N-nitrosamine derivative with the molecular formula C₅H₈F₂N₂O and a molecular weight of 150.13 g/mol . It belongs to the class of cyclic N-nitrosamines, which are of significant research interest due to their well-documented carcinogenic, mutagenic, and enzyme-inhibitory properties [1][2]. The compound features a six-membered piperidine ring with two fluorine atoms at the 4-position and a nitroso (-N=O) group at the 1-position. This substitution pattern confers distinct physicochemical properties—including altered lipophilicity (LogP ~1.34), reduced basicity of the amine precursor, and enhanced metabolic stability—relative to both the unsubstituted parent N-nitrosopiperidine and other halogen-substituted analogs .

Why In-Class N-Nitrosopiperidines Cannot Be Interchanged: Structure-Driven Differentiation of 4,4-Difluoro-1-nitrosopiperidine


Lipophilicity (LogP) is a critical determinant of membrane permeability, metabolic fate, and carcinogenic tissue tropism among N-nitrosopiperidines. The gem-difluoro substitution at the 4-position elevates LogP by approximately 1 log unit compared to the unsubstituted parent N-nitrosopiperidine (LogP 0.36) [1], translating to a ~10-fold increase in lipid partitioning that can shift the compound's pharmacokinetic distribution and target organ specificity. Moreover, Lijinsky et al. (1981) demonstrated experimentally that 4-position substituents on the nitrosopiperidine scaffold fundamentally alter carcinogenicity profiles—4-phenyl substitution introduced liver tumors (hepatocellular carcinomas and angiosarcomas) absent in untreated controls, while 4-cyclohexyl substitution abrogated tumor induction entirely [2]. Halogen substitution itself is known to modulate mutagenic potency: the Nix et al. (1979) study established that halogen groups on the piperidine ring enhance mutagenic activity in Drosophila melanogaster [3]. These data collectively demonstrate that even single-point modifications to the N-nitrosopiperidine core produce non-linear, biologically consequential changes—making generic, structure-agnostic substitution scientifically unsound.

Quantitative Differentiation Evidence for 4,4-Difluoro-1-nitrosopiperidine: Head-to-Head Physicochemical and Biological Activity Comparisons


Lipophilicity (LogP) of 4,4-Difluoro-1-nitrosopiperidine vs. Unsubstituted N-Nitrosopiperidine

4,4-Difluoro-1-nitrosopiperidine exhibits a calculated LogP of 1.33680, compared to N-nitrosopiperidine (NPIP), which has an experimentally determined Log Kow of 0.36 (specific gravity 1.0631 at 18.5°C/4°C) [1]. The ΔLogP of approximately +0.98 translates to a roughly 10-fold higher octanol-water partition coefficient, indicating substantially increased lipophilicity driven by the gem-difluoro substitution [1].

Lipophilicity Membrane permeability Pharmacokinetics

Basicity (pKa) Shift of 4,4-Difluoropiperidine Amine Precursor vs. Piperidine

The 4,4-difluoro substitution on the piperidine ring reduces the basicity of the amine nitrogen. The predicted pKa of 4,4-difluoropiperidine (the amine precursor to the target compound) is 8.20 ± 0.10 , compared to piperidine with a pKa of approximately 11.2 [1]. This represents a ΔpKa of approximately −3.0, which is consistent with systematic measurements by Melnykov et al. (2023), who reported a ΔpKa of 3.14 for the 4,4-difluoropiperidine/piperidine pair [2].

Basicity Protonation state Drug design

Halogen Substitution Enhances Mutagenic Potency of N-Nitrosopiperidines in Drosophila melanogaster

In a systematic study of N-nitrosopiperidine derivatives tested in Drosophila melanogaster for X-linked recessive lethal mutations, Nix et al. (1979) demonstrated that halogen substitution on the piperidine ring enhanced mutagenic activity relative to the unsubstituted parent. The 3-chloro derivative was the most mutagenic compound tested [1]. While the specific 4,4-difluoro compound was not directly tested in this study, the class-level inference is that halogen-substituted N-nitrosopiperidines—including both chloro and, by extension, fluoro substituents—exhibit enhanced mutagenic potency compared to N-nitrosopiperidine itself. In contrast, hydroxyl, carboxyl, and keto substitutions abolished mutagenicity [1]. This positions 4,4-difluoro-1-nitrosopiperidine as a halogen-substituted analog likely to retain significant mutagenic activity.

Mutagenicity Genotoxicity Structure-activity relationship

4-Position Substituents on N-Nitrosopiperidine Alter Target Organ Carcinogenicity in Rats

Lijinsky et al. (1981) conducted a controlled carcinogenicity study in female F344 rats, administering N-nitrosopiperidine and three 4-substituted derivatives (4-phenyl, 4-cyclohexyl, 4-tert-butyl) in drinking water at equimolar concentrations [1]. All three compounds—including the unsubstituted parent—were administered under identical conditions. 4-Phenyl-N-nitrosopiperidine uniquely induced a high incidence of liver tumors (hepatocellular carcinomas and angiosarcomas) not observed with the other compounds or in untreated controls. In contrast, 4-cyclohexyl-N-nitrosopiperidine produced no induced tumors at all [1]. Rats receiving unsubstituted N-nitrosopiperidine died earlier and after a smaller total dose than those receiving the 4-substituted analogs [1]. This study provides direct experimental proof that the 4-position substituent on the N-nitrosopiperidine scaffold determines carcinogenic potency and target organ specificity.

Carcinogenicity Organotropism Tissue specificity

Gem-Difluoro Substitution on Saturated Heterocyclic Amines Retains High Intrinsic Microsomal Stability

Melnykov et al. (2023) performed a comprehensive systematic study of pKa, LogP, and intrinsic microsomal clearance (CLint) across a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, including 4,4-difluoropiperidine [1]. The study demonstrated that difluorination of saturated heterocyclic amines reduces basicity (ΔpKa confirmed as 3.14 for the 4,4-difluoropiperidine/piperidine pair) and modulates lipophilicity while retaining high metabolic stability in nearly all compounds studied [1][2]. The single exception was the 3,3-difluoroazetidine derivative, indicating that gem-difluoro incorporation into the piperidine scaffold is a validated strategy for preserving metabolic stability while tuning physicochemical properties [1]. This provides a class-level inference that the 4,4-difluoro-1-nitrosopiperidine scaffold, once nitrosated at N1, would inherit enhanced metabolic stability relative to non-fluorinated nitrosopiperidine analogs.

Metabolic stability Microsomal clearance Fluorine chemistry

N-Nitrosopiperidine Is a Reference Compound for Regulatory Nitrosamine Risk Assessment with Defined Acceptable Intake

N-Nitrosopiperidine (NPIP) is included in the ICH M7 guideline framework and has a regulatory acceptable intake (AI) of 1,300 ng/day, based on its TD50 value . This AI serves as the reference threshold for N-nitrosopiperidine and structurally related analogs in pharmaceutical impurity risk assessment . 4,4-Difluoro-1-nitrosopiperidine, as a fluorinated congener, would be expected to undergo structure-activity relationship (SAR) read-across analysis for its own AI determination if detected as an impurity, due to the established structure-dependent carcinogenicity of 4-substituted nitrosopiperidines [1]. For analytical method development laboratories, 4,4-difluoro-1-nitrosopiperidine serves as a distinct reference standard with unique chromatographic retention and mass spectrometric fragmentation properties relative to NPIP and other nitrosamine impurities.

Regulatory toxicology Acceptable intake Nitrosamine impurities

Validated Application Scenarios for 4,4-Difluoro-1-nitrosopiperidine Based on Quantitative Differentiation Evidence


Carcinogenicity Mechanistic Studies Requiring Distinct 4-Position Substituents

The Lijinsky et al. (1981) study established that 4-position substituents on the N-nitrosopiperidine scaffold produce non-interchangeable carcinogenicity profiles in rats—from enhanced liver carcinogenicity (4-phenyl) to complete abrogation of tumor induction (4-cyclohexyl) [1]. For research groups investigating structure-carcinogenicity relationships or tissue-specific tumorigenesis mechanisms, 4,4-difluoro-1-nitrosopiperidine serves as a structurally distinct halogen-substituted probe whose carcinogenic profile remains to be fully characterized, enabling novel comparative studies against the well-documented unsubstituted NPIP and other 4-substituted analogs.

Nitrosamine Analytical Method Development and Reference Standard Qualification

With a calculated LogP of 1.34—approximately 10-fold more lipophilic than N-nitrosopiperidine (Log Kow 0.36) [1][2]—4,4-difluoro-1-nitrosopiperidine exhibits distinctly different reversed-phase chromatographic retention behavior. This property makes it useful as an alternative reference standard for HPLC and LC-MS/MS method development, particularly for validating specificity against co-eluting nitrosamine impurities in pharmaceutical analysis. The compound's unique mass (MW 150.13) and fluorine isotopic signature also provide clear mass spectrometric differentiation from non-fluorinated nitrosamine standards.

Metabolic Stability and Pharmacokinetic Profiling of Fluorinated Nitrosamines

The systematic study by Melnykov et al. (2023) demonstrated that gem-difluoro substitution on the piperidine ring retains high intrinsic microsomal stability while predictably reducing amine basicity by approximately 3 pKa units [1]. For drug metabolism and pharmacokinetic (DMPK) research programs investigating how fluorination modulates the metabolic fate of N-nitrosamines, 4,4-difluoro-1-nitrosopiperidine provides a scaffold that combines the established metabolic stability benefits of the CF2 motif with the biological activity profile of the N-nitrosamine functional group—enabling direct correlation studies between fluorination extent and clearance rate.

Mutagenicity Structure-Activity Relationship (SAR) Studies of Halogenated Cyclic Nitrosamines

The Nix et al. (1979) Drosophila mutagenicity data demonstrated that halogen substitution enhances the mutagenic activity of N-nitrosopiperidines, while hydroxyl, carboxyl, and keto substitutions abolish it [1]. 4,4-Difluoro-1-nitrosopiperidine fills a specific gap in the halogen-substituted nitrosopiperidine SAR matrix, enabling comparative mutagenicity testing against the well-characterized 3-chloro analog (the most mutagenic in the 1979 study) and the unsubstituted parent—particularly in mammalian cell mutagenicity assays that may reveal species-specific differences in metabolic activation pathways for fluorinated versus chlorinated analogs.

Quote Request

Request a Quote for 4,4-Difluoro-1-nitrosopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.